CYP11B1 Inhibitory Potency vs. Metyrapone
3-Methoxy-1-methylpyrrolidine-2,5-dione inhibits human CYP11B1 with an IC₅₀ of 362 nM, as measured in V79MZ cells expressing human CYP11B1 using [³H]-11-deoxycorticosterone as substrate [1]. In contrast, metyrapone, a clinically used CYP11B1 inhibitor, displays an IC₅₀ of approximately 3,000 nM (3 μM) in analogous human CYP11B1 enzyme assays [2]. This represents an approximately 8.3-fold greater potency for the target compound.
| Evidence Dimension | CYP11B1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 362 nM (human CYP11B1 expressed in V79MZ cells) |
| Comparator Or Baseline | Metyrapone: IC₅₀ ≈ 3,000 nM (human CYP11B1 enzyme assay) |
| Quantified Difference | ~8.3-fold greater potency (362 nM vs. ~3,000 nM) |
| Conditions | V79MZ cell-based assay with [³H]-11-deoxycorticosterone substrate for target compound; human CYP11B1 enzyme assay for metyrapone |
Why This Matters
Higher intrinsic potency at the molecular target directly translates to lower required dosing for cortisol suppression, improving the therapeutic window for Cushing's syndrome applications.
- [1] BindingDB. BDBM50378939. IC₅₀: 362 nM for human CYP11B1 (curated from US Patent 9394290). View Source
- [2] Hargreaves JA, et al. Inhibition of human CYP11B1 and CYP11B2 by metyrapone and enantiomers of metyrapol. J Steroid Biochem Mol Biol. 2008; 108(3-5): 267-274. IC₅₀ metyrapone CYP11B1 ≈ 3 μM. View Source
